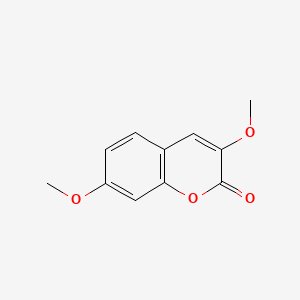
2H-1-Benzopyran-2-one, 3,7-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- typically involves the methoxylation of coumarin derivatives. One common method is the methylation of 7-hydroxycoumarin using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 3,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydrocoumarins.
科学研究应用
2H-1-Benzopyran-2-one, 3,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and cardiovascular diseases.
Industry: Utilized in the production of fragrances, flavorings, and as a fluorescent dye in various applications.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cardiovascular pathways, thereby exerting its therapeutic effects.
相似化合物的比较
2H-1-Benzopyran-2-one, 3,7-dimethoxy- can be compared with other coumarin derivatives such as:
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Known for its potent antioxidant properties.
2H-1-Benzopyran-2-one, 7-methoxy-: Commonly used in the synthesis of pharmaceuticals and as a fluorescent probe.
2H-1-Benzopyran-2-one, 7,8-dimethoxy-: Studied for its potential anticancer activities.
The uniqueness of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
29076-68-4 |
|---|---|
分子式 |
C11H10O4 |
分子量 |
206.19 g/mol |
IUPAC 名称 |
3,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-8-4-3-7-5-10(14-2)11(12)15-9(7)6-8/h3-6H,1-2H3 |
InChI 键 |
IAFJNCMUCQDWCR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
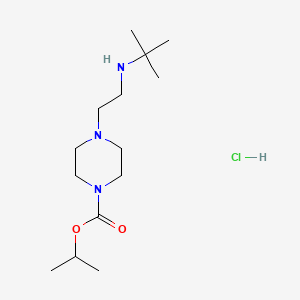


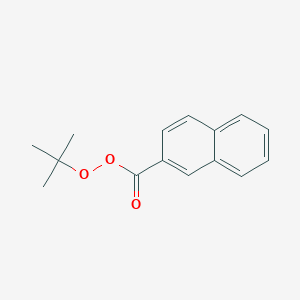
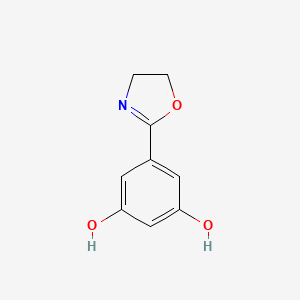
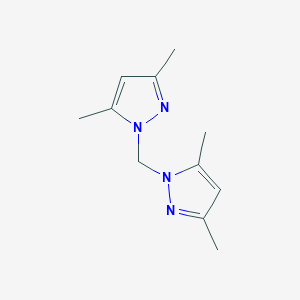

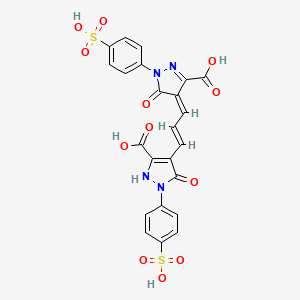
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
